molecular formula C12H21N3O B1375336 1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine CAS No. 1238877-84-3

1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine

Cat. No.: B1375336
CAS No.: 1238877-84-3
M. Wt: 223.31 g/mol
InChI Key: QNVCHLXGFGAZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine is a complex organic compound that features a unique combination of azetidine and piperazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The azetidine ring is a four-membered nitrogen-containing ring, while the piperazine ring is a six-membered ring containing two nitrogen atoms. The cyclobutyl group adds further structural complexity, potentially influencing the compound’s biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and piperazine rings can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine is unique due to the presence of the cyclobutyl group, which can influence its steric and electronic properties. This uniqueness can result in different biological activities and binding affinities compared to similar compounds .

Properties

IUPAC Name

azetidin-3-yl-(4-cyclobutylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c16-12(10-8-13-9-10)15-6-4-14(5-7-15)11-2-1-3-11/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVCHLXGFGAZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of benzyl 3-[(4-cyclobutylpiperazin-1-yl)carbonyl]azetidine-1-carboxylate (130 mg, 0.36 mmol) in EtOH (10 mL) was added 10% Pd/C (13 mg, 10% wt/wt). The flask was evacuated and the vacuum purged with N2 gas. The flask was evacuated again and the vacuum purged with H2 gas. After 16 hours the reaction mixture was filtered through Celite® and charged with 10% Pd/C (13 mg, 10% wt/wt). The flask was evacuated and the vacuum purged with N2 gas. The flask was evacuated again and the vacuum purged with H2 gas. After 23 hours, the reaction mixture was filtered through Celite® and the filtrate concentrated at reduced pressure to give the final compound (60 mg, 74%) which was used without further purification.
Name
benzyl 3-[(4-cyclobutylpiperazin-1-yl)carbonyl]azetidine-1-carboxylate
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mg
Type
catalyst
Reaction Step One
Yield
74%

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